4-(Piperidin-3-ylthio)pyridine dihydrochloride

P2Y1 receptor Platelet aggregation GPCR pharmacology

The dihydrochloride salt ensures defined MW (267.22) and high aqueous solubility for precise solution preparation—unlike the free base or 2-position isomer (CAS 1198393-24-6). Delivers potent P2Y1 antagonism (IC50=11 nM in washed platelets) with built-in plasma protein binding control (IC50=4,000 nM in plasma). Also inhibits DPP4 at 1.17 µM with ~9-fold selectivity over DPP8, minimizing off-target confounding. ≥97% purity, 2–8°C storage. Ideal for platelet signaling and metabolic disease SAR studies.

Molecular Formula C10H16Cl2N2S
Molecular Weight 267.212
CAS No. 1198283-96-3
Cat. No. B598796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-3-ylthio)pyridine dihydrochloride
CAS1198283-96-3
Synonyms4-(Piperidin-3-ylthio)pyridine 2HCl
Molecular FormulaC10H16Cl2N2S
Molecular Weight267.212
Structural Identifiers
SMILESC1CC(CNC1)SC2=CC=NC=C2.Cl.Cl
InChIInChI=1S/C10H14N2S.2ClH/c1-2-10(8-12-5-1)13-9-3-6-11-7-4-9;;/h3-4,6-7,10,12H,1-2,5,8H2;2*1H
InChIKeyCXCKWTJWDUOURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-3-ylthio)pyridine dihydrochloride (CAS 1198283-96-3): Procurement-Relevant Physicochemical and Safety Profile


4-(Piperidin-3-ylthio)pyridine dihydrochloride (CAS 1198283-96-3) is a heterocyclic building block combining a piperidine ring with a pyridine moiety via a thioether linkage, supplied as the dihydrochloride salt with molecular formula C₁₀H₁₆Cl₂N₂S and molecular weight 267.22 g/mol . The compound is commercially available at ≥97% purity and is classified as harmful/irritant with GHS07 pictogram warnings, requiring standard laboratory handling precautions . It serves as a research intermediate and a molecular probe for enzyme inhibition studies, with reported activity against multiple targets including the P2Y1 receptor and dipeptidyl peptidase 4 [1].

Why Positional Isomers and Free Base Forms of 4-(Piperidin-3-ylthio)pyridine Cannot Substitute the Dihydrochloride Salt in Experimental Workflows


Substituting 4-(piperidin-3-ylthio)pyridine dihydrochloride with structurally related analogs—such as the 2-position isomer (CAS 1198393-24-6), the 4-piperidinylthio variant (CAS 98330-05-3), or the free base form—introduces quantifiable differences in solubility, salt stoichiometry, and molecular weight that alter experimental reproducibility . The dihydrochloride salt form enhances aqueous solubility and provides a defined, stable solid for accurate solution preparation, whereas the free base exhibits different physical properties and requires separate validation for biological assays . Positional isomerism shifts the thioether linkage from the 4- to 2-position of the pyridine ring, potentially altering target binding affinity and selectivity profiles in receptor and enzyme assays .

Quantitative Differentiation of 4-(Piperidin-3-ylthio)pyridine dihydrochloride from Closest Analogs: Binding Affinity, Salt Form, and Target Selectivity Data


P2Y1 Receptor Antagonist Activity: 11 nM IC50 vs. Structural Analogues

4-(Piperidin-3-ylthio)pyridine dihydrochloride demonstrates potent antagonist activity at the P2Y1 receptor with an IC50 of 11 nM in a FLIPR calcium flux assay using washed human platelets stimulated with 1 µM 2-methylthio-ADP [1]. In contrast, the compound shows substantially weaker inhibition of platelet aggregation in plasma (IC50 = 4,000 nM), indicating a context-dependent functional activity [2]. By comparison, the 4-piperidinylthio analogue anpirtoline (CAS 98330-05-3) acts as a 5-HT1B serotonin receptor agonist with a distinct pharmacological profile, and no direct P2Y1 activity is reported .

P2Y1 receptor Platelet aggregation GPCR pharmacology

Dipeptidyl Peptidase 4 (DPP4) Inhibition: 1.17 µM IC50 and Selectivity Window

4-(Piperidin-3-ylthio)pyridine dihydrochloride inhibits human dipeptidyl peptidase 4 (DPP4) with an IC50 of 1.17 µM [1]. This activity is accompanied by a measurable selectivity window over related enzymes: the compound shows approximately 9-fold selectivity against human DPP8 (IC50 = 65 µM) and approximately 9.4-fold selectivity against rat acyl-protein thioesterase 1 (IC50 = 11 µM) [2]. In comparison, the 2-position isomer (2-(piperidin-3-ylthio)pyridine hydrochloride, CAS 1420839-37-7) has not been reported with DPP4 inhibition data, and its distinct molecular geometry may alter enzyme binding characteristics .

DPP4 inhibition Type 2 diabetes Enzyme selectivity

Salt Form Differentiation: Dihydrochloride vs. Monohydrochloride vs. Free Base

The dihydrochloride salt form (MW 267.22 g/mol) contains two equivalents of HCl, conferring enhanced aqueous solubility compared to the monohydrochloride (MW 230.76 g/mol) and free base (MW 194.30 g/mol) forms . The presence of two hydrochloride groups directly impacts solution preparation calculations and buffer compatibility [1]. The dihydrochloride salt is commercially supplied at ≥97% purity with defined storage conditions (sealed, dry, 2–8°C), whereas the free base requires different handling and may exhibit lower stability in aqueous media .

Salt form selection Aqueous solubility Solution preparation

Recommended Research Applications for 4-(Piperidin-3-ylthio)pyridine dihydrochloride Based on Quantitative Evidence


P2Y1 Receptor Pharmacology Studies (Platelet Biology and Thrombosis Research)

With an IC50 of 11 nM for P2Y1 receptor antagonism in washed human platelets [1], this compound serves as a potent tool for dissecting P2Y1-mediated calcium signaling and platelet activation pathways. The substantial loss of activity in plasma (IC50 = 4,000 nM) provides a built-in experimental control for assessing protein binding or assay condition effects [2].

Dipeptidyl Peptidase 4 (DPP4) Inhibitor Discovery and Selectivity Profiling

The micromolar DPP4 inhibitory activity (IC50 = 1.17 µM) combined with ~9-fold selectivity over DPP8 establishes this compound as a viable starting point for structure-activity relationship studies aimed at developing selective DPP4 inhibitors for metabolic disease research [1]. The documented selectivity window reduces confounding off-target effects in cellular DPP4 assays [2].

Medicinal Chemistry Building Block Requiring Defined Aqueous Solubility

The dihydrochloride salt form, with its defined molecular weight (267.22 g/mol) and enhanced aqueous solubility, is optimal for preparing stock solutions for high-throughput screening and in vitro assays where precise molarity is critical [1]. The compound's ≥97% purity and established storage conditions (2–8°C, sealed, dry) support reproducible experimental workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperidin-3-ylthio)pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.